Sub-Nanomolar Potency and Butyrylcholinesterase Selectivity in Tacrine-Based Heterobivalent Inhibitors
Derivatives of 3-(2,4,5-trimethoxyphenyl)propionic acid, when incorporated as a trimethoxybenzene moiety in heterobivalent tacrine compounds, exhibit IC50 values less than 250 pM for human butyrylcholinesterase (BChE), representing a significant potency advantage over the parent tacrine (IC50 = 34 nM) and a notable selectivity profile [1]. The 2,4,5-trimethoxy substitution pattern is crucial for this high potency; the study specifically evaluated trimethoxybenzoic acid derivatives, where the methoxy positioning contributed to the surprising BChE selectivity.
| Evidence Dimension | Butyrylcholinesterase (BChE) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 < 250 pM (for trimethoxyphenylpropionic acid-derived tacrine heterobivalent compounds) |
| Comparator Or Baseline | Parent tacrine: IC50 = 34 nM |
| Quantified Difference | >136-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay using human BChE |
Why This Matters
This data positions the 2,4,5-trimethoxyphenylpropionic acid scaffold as a privileged starting point for developing highly potent and selective BChE inhibitors, a key target in Alzheimer's disease research.
- [1] Elsinghorst, P. W., Cieslik, J. S., Mohr, K., Tränkle, C., & Gütschow, M. (2006). Novel heterobivalent tacrine derivatives as cholinesterase inhibitors with notable selectivity toward butyrylcholinesterase. Journal of Medicinal Chemistry, 49(25), 7540-7544. View Source
